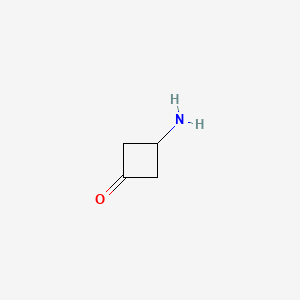

3-Aminocyclobutanone

Description

Significance of Strained Ring Systems in Organic Synthesis

Strained ring systems, such as those found in cyclopropanes and cyclobutanes, are fundamental components in the toolkit of organic synthesis. Their unique reactivity, driven by inherent ring strain, allows for a diverse array of chemical transformations that are often difficult to achieve with their acyclic or larger ring counterparts.

Ring strain arises from the deviation of bond angles from their ideal values, as well as from torsional and transannular strain. wikipedia.orglibretexts.orgyoutube.com In cyclobutane (B1203170), for instance, the C-C-C bond angles are approximately 90 degrees, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbon atoms. youtube.com This angle strain, combined with torsional strain from eclipsing hydrogen atoms, results in a higher energy state compared to unstrained alkanes. libretexts.org The total strain energy of cyclobutane is comparable to that of cyclopropane (B1198618). pharmacy180.com

This stored energy, or ring strain, can be released in chemical reactions, providing a powerful thermodynamic driving force. nih.govtaylorandfrancis.com Consequently, molecules containing strained rings are often more reactive and can readily undergo ring-opening reactions. pharmacy180.com This reactivity is harnessed by chemists to construct complex molecular architectures. The release of strain energy can facilitate reactions that might otherwise require harsh conditions or be energetically unfavorable. pharmacy180.comnih.gov For example, the high strain in molecules like cyclopropane makes them susceptible to ring-opening, which is a highly exergonic process with a low activation energy. pharmacy180.com

The reactivity of strained rings is not only a consequence of thermodynamics but is also influenced by the nature of the bonding within the ring. The C-C bonds in highly strained rings have increased p-character, which weakens them and makes them more susceptible to cleavage. wikipedia.org This unique electronic feature allows for a variety of transformations, including rearrangements, cycloadditions, and fragmentations, that are central to modern synthetic strategies.

Cyclobutane-containing molecules, and specifically cyclobutanones, are considered "privileged scaffolds" in medicinal chemistry and natural product synthesis. researchgate.net A privileged scaffold is a molecular framework that can bind to multiple, often unrelated, biological targets with high affinity. openochem.org This versatility makes them valuable starting points for the design of new therapeutic agents. openochem.orgmdpi.com The term was first introduced in 1988 by Benjamin Evans. openochem.org

The three-dimensional nature of the cyclobutane ring provides a rigid and well-defined orientation for substituents, which can be crucial for specific interactions with biological macromolecules. researchgate.net This structural rigidity, combined with the synthetic accessibility of various substituted cyclobutanes, makes them attractive building blocks in drug discovery. researchgate.net The cyclobutanone (B123998) moiety, in particular, offers a reactive handle for further functionalization, allowing for the introduction of diverse chemical groups to explore structure-activity relationships.

The utility of cyclobutane scaffolds is evident in their presence in a wide range of biologically active molecules, including natural products and pharmaceuticals. researchgate.net The development of new synthetic methods to access polysubstituted cyclobutanes continues to be an active area of research, highlighting the ongoing importance of this structural motif in molecular design. researchgate.net

Historical Context of Aminocyclobutanone Research

The study of aminocyclobutanones has evolved from the broader field of cyclobutane chemistry. Early research into cyclobutanes was driven by a fundamental interest in the effects of ring strain on chemical reactivity. As synthetic methodologies for the construction of the cyclobutane ring became more sophisticated, attention turned to the preparation and reactions of functionalized derivatives.

The introduction of an amino group onto the cyclobutanone scaffold significantly expanded the potential applications of these compounds, particularly in the realm of medicinal chemistry. The amino group can serve as a key pharmacophoric element, engaging in hydrogen bonding and other crucial interactions with biological targets. Furthermore, its basic nature allows for salt formation, which can improve the physicochemical properties of drug candidates, such as solubility and bioavailability.

Early synthetic routes to aminocyclobutanones were often multi-step and lacked general applicability. However, the increasing demand for these building blocks spurred the development of more efficient and versatile synthetic strategies. A notable advancement has been the development of modular synthons, such as the hydrochloride salt of α-aminocyclobutanone protected as its dimethyl acetal, which allows for the convenient synthesis of a variety of substituted 2-aminocyclobutanone derivatives. researchgate.net

Current Landscape and Emerging Trends in 3-Aminocyclobutanone Research

Current research on this compound and its derivatives is highly focused on its application as a versatile building block in the synthesis of complex organic molecules and as a core scaffold in the development of novel therapeutic agents. The strategic placement of the amino and keto functionalities at the 1 and 3 positions of the cyclobutane ring provides a unique platform for creating molecular diversity.

One of the emerging trends is the use of this compound in diversity-oriented synthesis (DOS). DOS aims to create libraries of structurally diverse small molecules for high-throughput screening to identify new biological probes and drug leads. The rigid, three-dimensional nature of the this compound scaffold, combined with the ability to functionalize both the amino and keto groups, makes it an ideal starting point for generating a wide range of molecular shapes and pharmacophore patterns.

Another significant area of research is the incorporation of the this compound motif into peptidomimetics and other biologically active compounds. The constrained conformation of the cyclobutane ring can be used to mimic or stabilize specific peptide secondary structures, such as β-turns, which are often involved in protein-protein interactions. This has led to the exploration of this compound derivatives as inhibitors of enzymes, such as proteases and kinases, and as modulators of receptor function.

Furthermore, advancements in catalytic methods are enabling more efficient and stereoselective syntheses of substituted 3-aminocyclobutanones. Asymmetric catalysis, in particular, is playing a crucial role in accessing enantiomerically pure compounds, which is essential for understanding their interactions with chiral biological systems. The development of novel cycloaddition and ring-expansion/contraction strategies is also expanding the synthetic toolbox for accessing this important class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-aminocyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c5-3-1-4(6)2-3/h3H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCDDLHPXZDVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677549 | |

| Record name | 3-Aminocyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4640-43-1 | |

| Record name | 3-Aminocyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Aminocyclobutanone and Its Derivatives

Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex organic molecules. For 3-aminocyclobutanone derivatives, which can possess multiple stereocenters, the development of stereoselective and enantioselective methods is crucial for accessing specific isomers with desired biological activities.

Application of Chiral Catalysts in Aminocyclobutanone Formation

Chiral catalysts have emerged as powerful tools for the asymmetric synthesis of a wide array of organic compounds. In the context of aminocyclobutanone synthesis, chiral organocatalysts, such as primary amines and phosphoric acids, have shown considerable promise. Chiral primary amine catalysis can activate α,β-unsaturated ketones towards a vinylogous Michael addition, allowing for the formation of a carbon-carbon bond at the γ-position with a high degree of enantiocontrol. nih.gov This strategy can be envisioned for the construction of substituted aminocyclobutanones by employing appropriately functionalized substrates.

Chiral phosphoric acids (CPAs) are another important class of organocatalysts that function as bifunctional catalysts, activating both nucleophiles and electrophiles through hydrogen bonding. beilstein-journals.orgbeilstein-journals.org These catalysts have been successfully employed in a variety of asymmetric transformations, including the synthesis of chiral amines. researchgate.net The application of CPAs in reactions such as aza-Michael additions provides a viable route to enantioenriched nitrogen-containing compounds, which could serve as precursors to or include the this compound scaffold. researchgate.net For instance, a CPA could catalyze the addition of an amine to a cyclobutenone derivative, thereby establishing a stereocenter at the 3-position.

Asymmetric Cycloaddition Strategies

Asymmetric cycloaddition reactions are powerful methods for the construction of cyclic systems with high stereocontrol. The [2+2] cycloaddition of ketenes with imines, known as the Staudinger cycloaddition, is a well-established method for the synthesis of β-lactams, which are four-membered cyclic amides. nih.gov While not directly yielding 3-aminocyclobutanones, β-lactams are structurally related and can serve as valuable precursors. The stereochemical outcome of the Staudinger cycloaddition can be influenced by the geometry of the imine and the electronic properties of the substituents on both the ketene (B1206846) and the imine. beilstein-journals.org

More direct approaches to cyclobutane (B1203170) rings involve the [2+2] cycloaddition of enamines or N-allenamides with suitable ketenes or alkenes. For example, a highly enantioselective [2+2] cycloaddition of alkylidene malonates with the internal C=C bond of N-allenamides has been developed using a MgII/N,N′-dioxide complex as a catalyst. This reaction provides access to polysubstituted methylenecyclobutanes with excellent enantioselectivities. nih.gov Further functional group manipulation of these products could lead to the desired this compound derivatives. Diastereoselective [3+2] cycloaddition reactions have also been explored for the synthesis of complex nitrogen-containing heterocycles, and similar strategies could be adapted for the construction of the aminocyclobutane core. nih.govnih.gov

Enantioenriched Alkylidenecyclobutanone Precursors

A highly effective strategy for the synthesis of chiral 3-aminocyclobutanones involves the use of enantioenriched alkylidenecyclobutanone precursors. These precursors can be synthesized via a formal vinylidene insertion into cyclopropanone (B1606653) equivalents. chemrxiv.org The subsequent conjugate addition of a nitrogen nucleophile, in an aza-Michael reaction, allows for the introduction of the amino group at the 3-position. chemrxiv.org

This approach has been successfully demonstrated in a one-pot synthesis of a protected β-aminocyclobutanone. The alkylidenecyclobutanone, generated in situ, acts as an electrophile in an aza-Michael reaction. The use of a Lewis acid catalyst, such as Yb(OTf)3, can facilitate the addition of a nucleophile, like succinimide, to afford the protected β-aminocyclobutanone with high efficiency and as a single trans diastereomer. frontiersin.org

| Entry | Alkylidenecyclobutanone Precursor | Nucleophile | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Generated from 2a | Succinimide | Protected β-aminocyclobutanone 4 | 76 | 96 |

Data sourced from a study on the synthesis of enantioenriched alkylidenecyclobutanones. frontiersin.org

Novel Reaction Pathways for Cyclobutanone (B123998) Core Construction

Beyond traditional cycloaddition methods, novel reaction pathways have been developed to construct the strained cyclobutanone core. These methods often involve the rearrangement of more readily accessible precursors or the use of cascade reactions to build molecular complexity in a single step.

Ring Expansion Reactions of Strained Precursors (e.g., Cyclopropanone Equivalents)

Ring expansion reactions of strained small rings, such as cyclopropanes, provide a powerful method for the synthesis of cyclobutanones. Cyclopropanone equivalents, like 1-sulfonylcyclopropanols, are stable yet effective precursors for these transformations. chemrxiv.org A general route to enantioenriched alkylidenecyclobutanones involves the addition of an alkenyl-Grignard reagent to a cyclopropanone equivalent, followed by an electrophile-induced regio- and stereospecific 1,2-migration. chemrxiv.org

This methodology has been extended to the one-pot synthesis of a protected β-aminocyclobutanone. The key step involves an aza-Michael addition to the alkylidenecyclobutanone formed from the ring expansion. This demonstrates the utility of this strategy for accessing functionalized cyclobutanones. frontiersin.org The choice of electrophile can also direct the reaction towards different cyclobutanone products. For example, activation with N-bromosuccinimide (NBS) leads to alkylidenecyclobutanones, while activation with HCl or m-chloroperoxybenzoic acid (mCPBA) can yield saturated cis-cyclobutanones. frontiersin.org

| Precursor | Reagents | Product | Yield (%) |

| 1-Sulfonylcyclopropanol | 1. Alkenyl-Grignard, 2. NBS, 3. Succinimide, Yb(OTf)3 | Protected β-aminocyclobutanone | 76 |

Data represents a one-pot synthesis from a cyclopropanone equivalent. frontiersin.org

Cascade Reactions and Annulation Protocols

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to complex molecules. An aza-Michael addition-initiated cascade can be a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.gov While many of these cascades lead to five- or six-membered rings, the underlying principles can be applied to the design of new routes to four-membered rings. frontiersin.orgnih.gov A hypothetical cascade for this compound could involve the intramolecular cyclization of a suitably functionalized Michael adduct.

Annulation protocols, which involve the formation of a new ring onto a pre-existing structure, are fundamental in organic synthesis. The Robinson annulation, a classic example, combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com While not directly applicable to this compound synthesis, the strategic combination of conjugate addition and intramolecular cyclization is a key concept. More tailored annulation strategies, potentially involving transition metal catalysis, could be developed to construct the this compound core. For instance, protocols developed for the synthesis of isoquinolones via the annulation of alkynes could inspire new approaches to aminocyclobutanone derivatives. mdpi.com

Brønsted Acid-Catalyzed Condensation Approaches

Brønsted acid catalysis is a powerful tool in organic synthesis for promoting condensation reactions, which are crucial for the formation of carbon-nitrogen bonds and for the construction of heterocyclic systems. These reactions typically involve the activation of a carbonyl group by a proton, making it more susceptible to nucleophilic attack. In the context of aminocyclobutanone synthesis, one could envision an intramolecular condensation of a suitably functionalized linear precursor. For instance, a γ-amino-β-ketoester could theoretically undergo a Brønsted acid-catalyzed intramolecular cyclization to afford a this compound derivative.

While direct examples for this compound are scarce, related transformations highlight the potential of this approach. For example, Brønsted acids have been effectively used in the cyclization of aminodiazoesters with aldehydes to produce a variety of N-heterocycles. Furthermore, acid-catalyzed cascade cyclizations are employed for the divergent synthesis of complex molecular architectures, demonstrating the ability of Brønsted acids to orchestrate sequential bond-forming events.

Modular Synthetic Strategies for Functionalized Aminocyclobutanones

A modular or building-block approach is highly advantageous in medicinal chemistry for the rapid generation of compound libraries. This strategy involves the synthesis of a core scaffold, or synthon, which can then be systematically functionalized.

Synthesis of Protected Aminocyclobutanone Synthons

A key component of a modular strategy is the preparation of a stable, protected version of the core molecule. For this compound, this would likely involve the protection of the amine functionality to prevent self-condensation or other unwanted side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which offer orthogonal stability and deprotection conditions.

The synthesis of such a synthon would be a critical step. While a specific, detailed protocol for N-Boc- or N-Cbz-3-aminocyclobutanone is not prominently described, the synthesis of related 3-D building blocks for medicinal chemistry often involves multi-step sequences to construct the desired scaffold with appropriate protecting groups for subsequent functionalization.

Derivatization via Amide and Sulfonamide Formation

The amino group of this compound is a prime handle for derivatization. Two of the most common and important functional groups in drug discovery are amides and sulfonamides.

Amide Formation: The coupling of a carboxylic acid with the amine of a deprotected this compound synthon would yield a diverse range of N-(3-oxocyclobutyl) amides. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid, such as carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., PyBOP), often in the presence of an additive like HOBt to suppress side reactions and racemization.

Sulfonamide Formation: Similarly, sulfonamides can be prepared by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction is generally robust and provides access to a class of compounds with distinct physicochemical properties compared to their amide counterparts. The synthesis of primary sulfonamides can also be achieved using specialized reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO).

A study on the derivatization of a protected 2-aminocyclobutanone synthon illustrates the feasibility of these approaches on a similar scaffold, where amide and sulfonamide derivatives were successfully prepared.

Table 1: Common Reagents for Amide and Sulfonamide Synthesis

| Reaction Type | Activating/Coupling Reagents | Base (if required) |

|---|---|---|

| Amide Coupling | EDC, DCC, HATU, HBTU, PyBOP | DIPEA, Triethylamine |

One-Pot Transformations to Diverse Amino Ketone Architectures

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Such strategies are highly sought after for the construction of complex molecules from simple starting materials.

For the synthesis of diverse amino ketone architectures based on the this compound core, a one-pot, multi-component reaction could be envisioned. For example, a reaction could be designed where the cyclobutane ring is formed and functionalized in a single pot. While specific examples involving this compound are not readily found, the development of a photochemical one-pot method for generating functionalized aminocyclopentanes showcases the power of this approach. In this instance, a cycloaddition, solvolysis, and N-acylation are performed sequentially in the same vessel to rapidly build molecular complexity. The development of analogous one-pot methodologies would be a significant advancement in the chemistry of this compound.

Reactivity and Mechanistic Studies of 3 Aminocyclobutanone Systems

Strain-Release Processes in Cyclobutanone (B123998) Derivatives

The significant ring strain present in cyclobutanone derivatives serves as a driving force for various chemical transformations, primarily those involving ring opening or rearrangement.

Ring-Opening Reactions

The strain inherent in the cyclobutanone framework predisposes it to ring-opening reactions, which effectively relieve this strain. Photochemical excitation, specifically through Norrish Type-I cleavage, can lead to the homolytic cleavage of an α-carbon-carbon bond, generating radical species and ultimately forming ketene-containing products kp.dkresearchgate.net. The activation barrier for this C-C bond fission in the excited singlet (S₁) state is notably lower for cyclobutanone (~29 kJ mol⁻¹) compared to cyclopentanone (B42830) or cyclohexanone (B45756) (≥63 kJ mol⁻¹), directly correlating with its higher ring strain kp.dkresearchgate.net.

Beyond photochemical pathways, general strain-release mechanisms can also drive ring-opening reactions under specific thermal or catalytic conditions nih.govnih.gov. In the context of 3-aminocyclobutanone systems, the strain-release ring-opening of this compound oximes is a critical step in initiating radical-mediated rearrangements, such as the Truce–Smiles rearrangement acs.orgrsc.orgchimia.chnih.gov. These reactions provide access to valuable acyclic compounds by breaking the strained four-membered ring acs.orgrsc.orgchimia.chnih.gov.

Rearrangement Reactions (e.g., Radical Truce–Smiles Rearrangement)

The Radical Truce–Smiles rearrangement is a powerful synthetic strategy that leverages strain-release processes. This rearrangement is particularly relevant to this compound derivatives, specifically their oxime forms. The strain-release ring-opening of this compound oximes facilitates the generation of primary alkyl radicals acs.orgrsc.orgchimia.chnih.gov. These radicals can then undergo a desulfonylative radical Truce–Smiles rearrangement, leading to the formation of β-amino nitriles and 1,3 diamines acs.orgrsc.orgchimia.chnih.gov. This transformation is notable for its ability to assemble sp³-aryls in a modular fashion, often under mild, metal-free, room-temperature conditions acs.orgrsc.orgchimia.ch. The broader field of Smiles and Truce–Smiles rearrangements has seen significant advancements, providing versatile tools for arene functionalization and late-stage modification of complex molecules chim.it.

Transition Metal-Catalyzed Transformations

Transition metals play a crucial role in activating the strained cyclobutanone core, enabling diverse functionalizations and ring manipulations.

C-H Activation and Ring Scission in Strained Ring Systems

The activation of C-H bonds adjacent to the strained cyclobutane (B1203170) ring, or the direct activation of C-C bonds within the ring, has been a significant area of research. Rhodium catalysts, in particular, have been employed to achieve selective C-H functionalization of cyclobutane scaffolds nih.gov. Furthermore, rhodium(I) catalysis has enabled the direct oxidative addition into enantiotopic C-C bonds of cyclobutanones, a challenging transformation due to the high reaction temperatures often required chimia.chnih.govnih.govepfl.chchimia.ch. This C-C bond activation is a key step in constructing complex polycyclic scaffolds with high yields and excellent stereoselectivity chimia.chnih.govnih.govepfl.chchimia.ch. These reactions typically proceed through cyclometallation and subsequent β-carbon elimination pathways nih.gov.

Rhodium-Catalyzed Reactions Involving Iminocarbene Intermediates

Rhodium catalysts are instrumental in mediating reactions that proceed via carbene or iminocarbene intermediates. For instance, rhodium(II) catalysts can facilitate the formation of α-imino rhodium carbenes from precursors like N-sulfonyl-1,2,3-triazoles. These intermediates have been utilized in reactions that lead to the synthesis of α-amino cyclobutanones, often involving formal intramolecular hydroxy migration and subsequent annulation nih.govresearchgate.net. While these studies demonstrate the utility of rhodium-iminocarbene intermediates in forming cyclobutanone structures, direct applications of such intermediates in the catalytic transformation of pre-formed this compound are less explicitly detailed in the literature. However, the broader catalytic activity of rhodium in activating cyclobutanone C-C bonds highlights its potential in manipulating these strained systems chimia.chnih.govnih.govepfl.chchimia.ch.

Metal-Free Reaction Mechanisms

Several transformations involving cyclobutanone systems, particularly those derived from this compound, can be effectively carried out without the need for transition metal catalysts. The Radical Truce–Smiles rearrangement, as applied to this compound oximes, is a prime example of such a metal-free process acs.orgrsc.orgchimia.chnih.gov. This reaction proceeds via a radical mechanism initiated by strain-release ring opening, allowing for aryl group migration and the formation of valuable β-amino nitriles and 1,3 diamines under mild, room-temperature conditions acs.orgrsc.orgchimia.chnih.gov. The advancements in radical Truce–Smiles rearrangements continue to expand the scope of metal-free synthetic methodologies chim.it.

Table 1: Comparison of Ring Strain and Photochemical Reactivity in Cyclic Ketones

| Cyclic Ketone | Ring Strain (kJ/mol) | S₁ C-C α-cleavage Barrier (kJ/mol) | Primary Photochemical Pathway |

| Cyclobutanone | ~120 | ~29 | α-C-C bond cleavage (ketene formation) |

| Cyclopentanone | ~41 | ≥63 | α-C-C bond cleavage |

| Cyclohexanone | ~29 | ≥63 | α-C-C bond cleavage |

Data derived from kp.dkresearchgate.net.

Table 2: Radical Truce–Smiles Rearrangement of this compound Oximes

| Key Transformation | Substrate Precursor | Products | Conditions | Utility |

| Strain-release ring-opening → Primary alkyl radical generation → Desulfonylative Radical Truce–Smiles rearrangement | This compound oximes | β-amino nitriles, 1,3 diamines | Metal-free, room temperature | Modular assembly of sp³-aryls |

General description based on findings from acs.orgrsc.orgchimia.chnih.gov. Specific substrate scope and yields may vary.

Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

| Cyclobutanone |

| Cyclopentanone |

| Cyclohexanone |

| This compound oximes |

| β-amino nitriles |

| 1,3 diamines |

| N-sulfonyl-1,2,3-triazoles |

| α-amino cyclobutanones |

Stereochemical Control and Diastereoselectivity in Reactivity Pathways

The chemical compound this compound, and its derivatives, present opportunities for stereochemical control and diastereoselective transformations in various reactivity pathways. While extensive specific quantitative data for this compound itself, suitable for detailed data tables, were not found within the provided search results, research indicates that stereochemical outcomes are a significant consideration in its chemistry.

One area where stereochemical control has been noted involves reactions of This compound oximes . Studies suggest that the ring-opening of these oximes can lead to diastereoselective processes, offering effective control over the stereochemical outcome of multi-photocatalyst reactions nih.gov. This implies that the inherent structure of the cyclobutane ring, coupled with the presence of the amino and oxime functionalities, can influence the stereochemical course of reactions.

Furthermore, the reduction of protected forms of this compound, such as N-Boc-protected this compound, has been shown to yield a mixture of stereoisomers, specifically cis- and trans-isomers of the corresponding alcohol derivatives bayanbox.ir. This observation underscores that different stereochemical pathways are accessible and can be influenced by reaction conditions.

In a broader context, the synthesis of chiral cyclobutane derivatives, which often serve as valuable building blocks in medicinal chemistry, presents a significant challenge in achieving high diastereoselectivity and enantioselectivity . Strategies employed to achieve such control in related cyclobutane systems include the use of chiral auxiliaries and enantioselective catalysts . While these methods are often applied to specific derivatives or precursors, they highlight the general importance and ongoing research efforts in controlling stereochemistry within cyclobutane-containing molecules.

Due to the limited availability of specific quantitative experimental data directly pertaining to this compound's stereoselective reactions in the provided literature snippets, detailed research findings and data tables illustrating specific diastereomeric ratios or enantiomeric excesses for reactions of this compound could not be generated. However, the existing information points to the potential for stereochemical control and the formation of distinct stereoisomers in its reactivity pathways.

Compound List:

this compound

this compound oximes

N-Boc-protected this compound

(1S,3s)-3-(methylamino)cyclobutane-1-carboxamide

Advanced Applications of 3 Aminocyclobutanone in Complex Molecule Synthesis

Applications in Materials Chemistry

Development of Host-Guest Inclusion Compounds with Phase Transition Characteristics

The synthesis of novel host-guest inclusion compounds is a critical area of research for developing materials capable of undergoing phase transitions. 3-Aminocyclobutanone has been successfully employed as a guest molecule in conjunction with macrocyclic hosts, notably 18-crown-6 (B118740), to create such functional supramolecular assemblies researchgate.netresearchgate.net.

In a significant study, a new host-guest inclusion compound was synthesized by combining 18-crown-6 (the host) with this compound (the guest) researchgate.netresearchgate.net. This complex formation is facilitated by hydrogen bonding interactions between the 18-crown-6 molecule and the this compound molecule researchgate.netresearchgate.net. Analysis of the thermal behavior and crystal structure of this compound revealed a notable characteristic: it exhibits a reversible phase transition occurring at approximately 147 K researchgate.netresearchgate.net. This transition is accompanied by a distinct dielectric anomaly, demonstrating a dielectric switching capability researchgate.netresearchgate.net. The enthalpy changes associated with both the heating and cooling processes of this phase transition have also been quantified, providing deeper insights into the molecular dynamics involved researchgate.netresearchgate.net. These findings underscore the potential of this compound in constructing molecular models for dielectric phase transition materials.

Table 1: Key Characteristics of a this compound Host-Guest Inclusion Compound

| Host Molecule | Guest Molecule | Key Interaction | Phase Transition Temperature (K) |

| 18-crown-6 | This compound | Hydrogen Bonding | ~147 |

Role in the Synthesis of Dielectric Materials

The ability of host-guest inclusion compounds, such as the one formed by 18-crown-6 and this compound, to exhibit phase transitions and dielectric anomalies positions them as crucial components in the synthesis of advanced dielectric materials researchgate.netresearchgate.net. These supramolecular assemblies serve as fundamental models for designing materials with tunable dielectric properties, including dielectric switching characteristics.

The reversible phase transition observed in the 18-crown-6/3-aminocyclobutanone complex at around 147 K, coupled with its associated dielectric anomaly, highlights its potential as a molecular switch researchgate.netresearchgate.net. This behavior is highly desirable for applications in electronic devices, data storage, and sensing technologies, where controlled switching of dielectric states is paramount. By incorporating this compound into such host-guest frameworks, researchers can engineer materials that respond to external stimuli (like temperature or electric fields) by altering their dielectric response. This makes this compound a valuable precursor in the development of next-generation functional dielectric materials that leverage supramolecular assembly and phase transition phenomena.

Computational and Theoretical Investigations of 3 Aminocyclobutanone

Quantum Chemical Calculations of Electronic Structure and Ring Strain Energy

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like 3-aminocyclobutanone. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and molecular energy.

The electronic structure of this compound is fundamentally shaped by its four-membered ring. The carbons in the cyclobutane (B1203170) ring are sp³ hybridized, but the geometric constraints of the ring prevent them from achieving the ideal tetrahedral bond angle of 109.5°. Instead, the internal angles are forced to be much closer to 90°. This deviation from the ideal geometry leads to significant angle strain . Furthermore, interactions between adjacent C-H bonds that are forced into near-eclipsed conformations contribute torsional strain . The combination of these factors results in a high ring strain energy , which is a quantitative measure of the instability of the ring compared to a strain-free acyclic analogue osti.govresearchgate.net.

The total ring strain for the parent cyclobutane is approximately 26.3 kcal/mol researchgate.net. The introduction of a ketone and an amino group at the 1 and 3 positions, respectively, modulates the electronic landscape and strain. The sp²-hybridized carbonyl carbon slightly alters the ring puckering and bond lengths. Quantum chemical calculations, such as those employing coupled-cluster methods like CCSD, can precisely determine the ground-state equilibrium structure and electron distribution nih.gov.

The ring strain energy (RSE) is typically calculated computationally using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculation. The energy difference between the strained cyclic molecule and its strain-free products gives the RSE chemrxiv.orgstackexchange.com. While specific RSE calculations for this compound are not prominently available in the literature, the values for related small rings provide essential context.

| Cycloalkane | Ring Size | Total Ring Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane (B1198618) | 3 | 27.5 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0.1 |

Data sourced from representative values in organic chemistry literature.

Mechanistic Probing using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex reaction mechanisms mdpi.commdpi.com. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a robust framework for exploring reaction pathways.

Elucidation of Reaction Pathways and Transition State Structures

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This involves locating the minimum energy structures of reactants and products, as well as the high-energy transition state (TS) that connects them. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the amino group, DFT can elucidate the step-by-step mechanism. For instance, in a hydride reduction of the ketone, DFT can model the trajectory of the hydride approaching the carbonyl carbon from either face of the ring. By calculating the energies of the corresponding transition states, the preferred pathway can be identified pku.edu.cn. The process involves optimizing the geometry of the transition state structure and confirming its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located TS correctly connects the desired reactant and product states.

Understanding Stereoinduction and Selectivity

The stereochemical outcome of reactions involving chiral or prochiral centers is of paramount importance in synthesis. DFT calculations provide deep insights into the origins of stereoselectivity. In the case of substituted cyclobutanones, reactions often proceed with high diastereoselectivity.

Computational studies on the hydride reduction of 3-substituted cyclobutanones have shown that the cis alcohol is predominantly formed nih.gov. DFT analysis revealed that this preference is governed by a combination of steric and electronic factors. The transition state leading to the trans product suffers from greater torsional strain as the incoming nucleophile approaches from the same face (syn) as the substituent. Conversely, the transition state for the anti-facial attack leading to the cis product is lower in energy. DFT calculations can quantify these energy differences (ΔΔG‡), which can then be used via the Curtin-Hammett principle to predict product ratios with remarkable accuracy, often matching experimental observations.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking, are vital for understanding how small molecules like this compound derivatives interact with biological targets, such as enzymes. These methods are central to rational drug design.

Prediction of Ligand-Protein Binding Interactions in Enzyme Active Sites

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Recent research has explored derivatives of α-aminocyclobutanone as inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE), a target for new antibiotics nih.govresearchgate.net.

In these studies, various amide and sulfonamide derivatives of an aminocyclobutanone core were synthesized and tested for inhibitory activity. Molecular docking simulations were then performed to rationalize the observed structure-activity relationships (SAR). The docking models suggested that the strained cyclobutanone (B123998) ring, likely in its hydrated form, binds within the enzyme's active site nih.govresearchgate.net. The models predicted key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the inhibitor and amino acid residues in the active site. For example, the docking poses of potent inhibitors showed specific interactions with the catalytic zinc ions and surrounding residues, mimicking the binding of the natural substrate's transition state nih.gov.

| Compound ID | Structure/Substituent | DapE Inhibition IC50 (µM) | Key Predicted Interactions |

|---|---|---|---|

| 3y | 4-methoxyphenylsulfonamide-D-valine derivative | 23.1 | Interactions with catalytic zinc ions; H-bonds in active site |

| 3k | 3,4,5-trimethoxyphenylamide derivative | 39.6 | Active site interactions with succinate and DAP-binding pockets |

| 3v | Tosyl-L-Phe epimer | 45.7 | Greater active site interactions due to larger N-capping group |

Data adapted from studies on α-aminocyclobutanone inhibitors of DapE. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule is intimately linked to its accessible conformations. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies lumenlearning.com. For this compound, the four-membered ring is not perfectly planar but exists in a puckered conformation to relieve some torsional strain researchgate.net.

The energy landscape of a molecule maps its potential energy as a function of its conformational degrees of freedom (e.g., bond rotation angles). Computational methods can explore this landscape to identify low-energy, stable conformers. This is particularly important in docking studies, as the conformation of the ligand that binds to the protein (the "bioactive conformation") may not be its global minimum energy conformation in solution. By understanding the energy penalties associated with adopting different conformations, researchers can better predict binding affinities. For the aminocyclobutanone inhibitors of DapE, the conformational rigidity imparted by the strained four-membered ring is a key feature, limiting the number of accessible conformations and potentially reducing the entropic penalty upon binding to the enzyme nih.gov. The analysis of the energy landscape helps to understand which puckered states of the ring and which orientations of the side chains are energetically feasible for interaction with the enzyme's active site.

Crystal Structure Prediction and Analysis in Supramolecular Assemblies

Computational and theoretical investigations are crucial for understanding the solid-state behavior of molecules like this compound. Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in materials science, with implications for pharmaceuticals, agrochemicals, and functional organic materials nih.govfu-berlin.de. Methodologies for crystal structure prediction (CSP) often merge ab initio total-energy calculations with specialized algorithms, such as evolutionary algorithms, to identify the most stable crystal structure as well as low-energy metastable structures under given conditions arxiv.org. These theoretical approaches provide insights that are vital when experimental data is difficult to obtain or of poor quality arxiv.org.

Once a crystal structure is predicted or determined, computational tools are employed to analyze the intricate network of intermolecular interactions that dictate the formation of supramolecular assemblies. Techniques such as Hirshfeld surface analysis are used to quantify intermolecular contacts within the crystal packing nih.govull.es. Further analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index provides a deeper understanding of the nature and strength of these interactions, including hydrogen bonds, van der Waals forces, and other weak interactions that stabilize the crystal lattice nih.govmdpi.comresearchgate.net. The electronic properties and interaction energies can be further elucidated through Density Functional Theory (DFT) calculations ull.esmdpi.com.

A specific example of a supramolecular assembly involving this compound is its host-guest inclusion compound with 18-Crown-6 (B118740) researchgate.net. In this complex, the this compound molecule is connected to the 18-Crown-6 host molecule primarily through hydrogen bonding researchgate.net. Computational analysis and experimental characterization of this compound revealed a reversible phase transition at approximately 147 K, which is associated with a dielectric anomaly, indicating potential dielectric switching characteristics researchgate.net. Such findings, derived from a combination of synthesis and computational analysis, are valuable for designing novel host-guest inclusion compounds with specific thermal and dielectric properties researchgate.net.

The detailed investigation of such assemblies provides critical data on the noncovalent interactions governing molecular recognition and crystal packing.

Table 1: Research Findings on the 18-Crown-6 and this compound Host-Guest Compound

| Parameter | Finding | Citation |

|---|---|---|

| Host Molecule | 18-Crown-6 | researchgate.net |

| Guest Molecule | This compound | researchgate.net |

| Primary Interaction | Hydrogen Bonding | researchgate.net |

| Observed Phenomenon | Reversible phase transition | researchgate.net |

| Transition Temperature | Near 147 K | researchgate.net |

| Associated Property | Dielectric anomaly (dielectric switching) | researchgate.net |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Approaches

The chemical industry is increasingly pressured to adopt sustainable practices that minimize environmental impact by reducing waste, avoiding hazardous chemicals, and conserving energy. jddhs.com Future research concerning 3-aminocyclobutanone will likely focus on developing synthetic routes that align with the principles of green chemistry. jddhs.comresearchgate.net Key areas of exploration include:

Biocatalysis: The use of enzymes, such as lipases, offers a sustainable strategy for chemical synthesis. nih.gov Research into enzymatic resolutions and amidation reactions could provide highly selective and environmentally benign pathways to chiral this compound derivatives. nih.govrsc.org These methods often proceed under mild conditions and can reduce the need for intensive purification steps. nih.gov

Alternative Solvents and Reaction Conditions: A significant focus of green chemistry is the replacement of conventional organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents such as cyclopentyl methyl ether. nih.govjddhs.com Future syntheses of this compound and its derivatives will likely explore solvent-free reactions or the use of eco-friendly media. jddhs.comresearchgate.net Furthermore, energy-efficient techniques like microwave-assisted synthesis and ultrasound irradiation could lead to faster reactions and reduced energy consumption. jddhs.comresearchgate.net

Exploration of Unconventional Reactivity Modes and Cascade Reactions

The inherent ring strain of the cyclobutane (B1203170) core imparts unique reactivity to this compound, making it a versatile intermediate for constructing complex molecular architectures. nih.gov Future work will delve into harnessing this reactivity in novel and efficient ways.

Cascade Reactions: These reactions, where multiple chemical bonds are formed in a single operation, represent a highly efficient strategy for building molecular complexity. arkat-usa.orgresearchgate.net A key future direction is the design of novel cascade sequences initiated by this compound or its derivatives. For instance, copper-catalyzed cascade cyclization reactions of 3-aminocyclobutenones with alkynes have been shown to efficiently produce fully substituted indoles. rsc.org Further research will likely expand the scope of these transformations to access a wider variety of heterocyclic and polycyclic systems, which are important cores for biologically active compounds. arkat-usa.orgsocietechimiquedefrance.fr

Ring-Opening and Ring-Expansion: The strained four-membered ring of cyclobutanone (B123998) is susceptible to strategic ring-opening or ring-expansion reactions, providing access to different molecular scaffolds. nih.gov Research has shown that cyclobutanone inhibitors can undergo unexpected ring-opening within an enzyme's active site. acs.org Future studies will aim to control and exploit these transformations to synthesize acyclic products or larger carbocyclic and heterocyclic systems, such as cyclopentanes. arkat-usa.orgnih.gov

[2+2] Cycloadditions: The synthesis of the cyclobutane ring itself often relies on [2+2] cycloaddition reactions. nih.gov Developing novel cycloaddition strategies to form substituted this compound derivatives with high stereocontrol will be a continuing area of interest. This includes the use of keteniminium salts in thermal cycloadditions to access α-arylcyclobutanones. nih.gov

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. sciencedaily.comnih.gov For a scaffold like this compound, these technologies can accelerate the discovery of new derivatives and applications.

Synthesis Prediction and Optimization: AI algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions, thereby speeding up the development of efficient synthetic routes. technologynetworks.com Machine learning models can be trained to identify the best catalysts, solvents, and temperatures for synthesizing this compound derivatives, shrinking the enormous haystack of possible reaction conditions. technologynetworks.com This approach can double the average yield of hard-to-optimize reactions. technologynetworks.com

De Novo Molecular Design: Machine learning, particularly deep learning, can be used for de novo drug design, generating novel molecular structures with desired biological activities. nih.gov By using this compound as a core fragment, AI can design new potential drug candidates targeting specific proteins or pathways. nih.gov These models can predict properties like bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity), prioritizing the most promising candidates for synthesis. mdpi.com

Accelerating Discovery Cycles: The combination of AI-driven design, automated synthesis platforms, and high-throughput screening creates a closed-loop system for molecular innovation. technologynetworks.com This allows for rapid iteration, where AI designs molecules, robots synthesize them, and the experimental data is fed back into the model to improve future predictions. technologynetworks.com This synergy will significantly shorten the timeline for discovering new materials and therapeutics based on the this compound scaffold.

Expansion of Applications in Chemical Biology and Advanced Materials Science

The distinct three-dimensional structure of the cyclobutane ring makes this compound an attractive building block for applications beyond traditional medicinal chemistry. smolecule.com

Chemical Biology Probes: The constrained cyclobutane motif can serve as a scaffold for developing chemical probes to study biological processes. smolecule.com Its derivatives can be used to prepare antagonists for specific receptors, such as γ-aminobutyric acid (GABA) ρ1 receptors, or selective inhibitors for enzymes like spleen tyrosine kinase. chemicalbook.comchemdad.com Future research will focus on designing more sophisticated probes to investigate enzyme function, map protein-protein interactions, and elucidate signaling pathways.

Advanced Materials: Cyclobutane motifs are being incorporated into advanced materials to modulate their physical and chemical properties. The rigidity and defined stereochemistry of the this compound core could be exploited in the design of novel polymers, liquid crystals, or functional materials. Research in this area may explore the synthesis of polymers containing the this compound unit to create materials with unique thermal, optical, or mechanical properties.

Pharmaceutical Scaffolds: In drug development, this compound serves as a versatile building block and a bioisosteric replacement for other chemical groups. smolecule.com The cyclobutane structure can act as a constrained replacement for more flexible alkyl chains, potentially enhancing binding affinity and selectivity for a biological target. smolecule.com Future work will continue to explore its incorporation into novel therapeutic agents, including antibiotics, antiviral agents, and antitumor drugs. smolecule.com

Q & A

Q. What are the recommended synthetic routes for 3-Aminocyclobutanone, and what factors influence reaction efficiency?

- Methodological Answer : A common approach involves reductive amination of cyclobutanone derivatives using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium catalysts. Reaction efficiency depends on solvent polarity (e.g., methanol or tetrahydrofuran), pH control (optimized near neutrality), and temperature (typically 25–60°C). Impurity profiles should be monitored via thin-layer chromatography (TLC) or HPLC during intermediate steps .

Q. How should researchers characterize this compound, and which spectroscopic techniques are most effective?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm cyclobutane ring geometry and amine proton environments. IR spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹). Mass spectrometry (EI or ESI) verifies molecular ion peaks and fragmentation patterns. Cross-reference spectral data with databases like NIST Chemistry WebBook to validate assignments .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Avoid skin/eye contact using nitrile gloves, goggles, and lab coats. Work under fume hoods to minimize inhalation risks. Store in sealed containers at 2–8°C in dry, ventilated areas. In case of exposure, rinse affected areas with water for 15 minutes and consult medical professionals. Follow GHS-compliant protocols even if hazard data are limited .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for ring-opening or cycloaddition reactions. Molecular dynamics simulations can assess solvent effects on reaction pathways. Validate predictions with kinetic experiments (e.g., Arrhenius plots) and compare computed vs. experimental NMR chemical shifts .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct systematic reviews to identify variables such as enantiomeric purity, assay conditions (pH, temperature), or cell-line specificity. Use meta-analysis to quantify effect sizes across studies. Design controlled experiments with standardized protocols (e.g., fixed IC50 measurement methods) and validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What experimental designs optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. Optimize reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Recrystallization in chiral solvents can further enhance purity .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.